N-(4-amino-2-methylphenyl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-5,7-8H,6,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKIAYTUKYRNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(4-amino-2-methylphenyl)-3-methylbutanamide solubility in organic solvents
An In-Depth Technical Guide on the Solubility of N-(4-amino-2-methylphenyl)-3-methylbutanamide in Organic Solvents
Authored by: A Senior Application Scientist
In the journey of a chemical entity from discovery to application—be it as a pharmaceutical active ingredient, a specialty chemical, or an advanced material—its interaction with solvents is a fundamental determinant of its utility. The solubility profile of a compound is not merely a physical constant; it is the key that unlocks its potential for purification, formulation, and biological availability. This guide focuses on N-(4-amino-2-methylphenyl)-3-methylbutanamide, a molecule possessing a rich combination of functional groups that present a compelling case study in solubility science.
As researchers, scientists, and drug development professionals, our challenge extends beyond simple miscibility tests. We must understand the why behind a compound's behavior—the interplay of intermolecular forces, the thermodynamics of dissolution, and the practical methodologies to quantify these properties accurately. This document is structured to provide not just data, but a foundational understanding and a practical framework for evaluating the solubility of N-(4-amino-2-methylphenyl)-3-methylbutanamide and structurally related molecules. We will dissect its molecular characteristics, predict its behavior based on first principles, and outline a robust experimental protocol for empirical validation. This is a guide designed for the bench and the boardroom, providing the scientific rigor and practical insights necessary to accelerate development and ensure success.
Physicochemical Profile of N-(4-amino-2-methylphenyl)-3-methylbutanamide
Understanding the intrinsic properties of a molecule is the first step toward predicting its behavior in different solvent environments. N-(4-amino-2-methylphenyl)-3-methylbutanamide is a substituted anilide with distinct structural features that govern its solubility.
The molecule's structure incorporates:
-
An aromatic amine group (-NH2) , which is a primary hydrogen bond donor.
-
A secondary amide linkage (-CONH-) , which contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).
-
An isobutyl group and methyl-substituted phenyl ring , which introduce significant nonpolar character.
This duality—the capacity for strong, specific interactions via hydrogen bonding and the presence of nonpolar regions—suggests a complex solubility profile. The molecule is neither extremely polar nor entirely nonpolar.
A summary of its predicted physicochemical properties is presented below. These values are computationally estimated and serve as a crucial baseline for experimental design.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 206.29 g/mol | Moderate molecular size; does not inherently limit solubility. |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.0 | Indicates a preference for lipophilic (nonpolar) environments over aqueous ones, suggesting limited water solubility but better solubility in many organic solvents. |
| Hydrogen Bond Donors | 2 (from -NH2 and -NH-) | Can interact strongly with protic and polar aprotic solvents that are hydrogen bond acceptors. |
| Hydrogen Bond Acceptors | 2 (from -NH2 and C=O) | Can interact with protic solvents that are hydrogen bond donors. |
| Polar Surface Area (PSA) | 55.12 Ų | A moderate PSA suggests that solvation requires a solvent capable of overcoming the molecule's crystal lattice energy through favorable interactions. |
Below is a diagram illustrating the key functional domains of the molecule that influence its solubility.
Caption: Key functional groups of the target molecule.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational heuristic for predicting solubility. This concept is rooted in the thermodynamics of dissolution, where the Gibbs free energy of mixing (ΔG_mix) must be negative. This is achieved when the energy required to break solute-solute and solvent-solvent interactions is compensated by the energy released from forming new solute-solvent interactions.
For N-(4-amino-2-methylphenyl)-3-methylbutanamide, we can predict its relative solubility in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar amine and amide groups of the molecule. Therefore, high solubility is predicted .
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. They will strongly interact with the N-H groups of the target molecule. High to moderate solubility is predicted , potentially lower than in protic solvents if hydrogen bond donation from the solvent is critical.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. While they will interact with the nonpolar regions of the molecule (the isobutyl group and phenyl ring), they are poor at solvating the highly polar amine and amide groups. This mismatch makes it difficult to overcome the crystal lattice energy of the solid compound. Therefore, low solubility is predicted .
The following table provides a semi-quantitative prediction of solubility based on these principles.
| Solvent Class | Representative Solvents | Key Interactions | Predicted Solubility |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding (donor & acceptor), Dipole-dipole | High |
| Polar Aprotic | DMSO, DMF, THF, Acetone | Hydrogen bonding (acceptor), Dipole-dipole | Moderate to High |
| Nonpolar Aromatic | Toluene, Benzene | π-π stacking, van der Waals | Low to Moderate |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane | van der Waals | Very Low |
Gold Standard Protocol: Experimental Determination of Equilibrium Solubility
Theoretical predictions provide a valuable starting point, but empirical data is the definitive measure of solubility. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility. It is a robust and reliable method when executed with precision.
Core Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to ensure equilibrium is reached between the dissolved and undissolved states. The supernatant is then filtered and analyzed to determine the concentration of the dissolved solute.
The experimental workflow is visualized below.
Caption: Workflow for the shake-flask solubility method.
Step-by-Step Methodology
-
Preparation:
-
Rationale: Adding a clear excess of solid is critical to ensure that the solution becomes saturated.
-
Protocol: To a series of 4 mL glass vials, add approximately 20-30 mg of N-(4-amino-2-methylphenyl)-3-methylbutanamide. Using a calibrated pipette, add 2 mL of the desired organic solvent to each vial. Seal the vials securely with PTFE-lined caps.
-
-
Equilibration:
-
Rationale: Dissolution is not instantaneous. Sufficient time and agitation are required to reach a thermodynamic equilibrium. For many organic compounds, 24 to 48 hours is adequate, but complex polymorphic forms may require longer. Constant temperature is crucial as solubility is temperature-dependent.
-
Protocol: Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to 25 °C (or the desired experimental temperature). Agitate at a moderate speed (e.g., 250 RPM) for 48 hours.
-
-
Separation of Saturated Solution:
-
Rationale: It is imperative that no undissolved solid particles are carried over into the sample for analysis, as this would artificially inflate the measured concentration.
-
Protocol: Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully draw the supernatant using a glass syringe and pass it through a 0.22 µm chemically-resistant (e.g., PTFE) syringe filter into a clean analysis vial.
-
-
Sample Dilution and Quantification:
-
Rationale: The saturated solution will likely be too concentrated for direct analysis and must be diluted to fall within the linear range of the analytical instrument.
-
Protocol: Perform a precise serial dilution of the filtered supernatant. For example, dilute 100 µL of the sample into 900 µL of the mobile phase (for HPLC) or the pure solvent (for UV-Vis) to achieve a 1:10 dilution. Further dilutions may be necessary. Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound must be prepared in the same solvent to ensure accurate quantification.
-
-
Calculation and Reporting:
-
Rationale: The final solubility value must account for all dilutions performed.
-
Protocol: Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Report the final solubility in standard units, such as mg/mL or g/L, specifying the solvent and the temperature (e.g., "Solubility in Methanol at 25 °C: 152 mg/mL").
-
Self-Validating Systems and Trustworthiness in Measurement
To ensure the trustworthiness of the generated data, the experimental protocol must include self-validating checks:
-
Time to Equilibrium: Run parallel experiments and measure the concentration at different time points (e.g., 24, 48, and 72 hours). The concentration should plateau, confirming that equilibrium has been reached. If the concentration continues to increase, the equilibration time must be extended.
-
Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment, as this would change the fundamental nature of the solid being measured.
-
Analytical Method Validation: The HPLC or other quantification method used must be fully validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).
By embedding these checks, the protocol moves from a simple procedure to a robust, self-validating system that generates reliable and defensible solubility data.
Conclusion: A Strategic Approach to Solubility
The solubility of N-(4-amino-2-methylphenyl)-3-methylbutanamide in organic solvents is not a single value but a rich dataset that informs critical decisions in process chemistry and formulation development. By combining a theoretical understanding of its molecular structure with a rigorous, well-controlled experimental methodology, researchers can confidently map its solubility profile. This guide provides the strategic framework for that process—from prediction to precise measurement. The principles and protocols outlined herein are designed to be broadly applicable, empowering scientists to tackle solubility challenges with confidence and build a foundation of high-quality data for any development program.
References
-
ICH Q2(R1)
- Source: International Council for Harmonis
-
URL: [Link]
-
The Shake Flask Method for Solubility Determination: A comprehensive overview and protocol for the most common method of determining equilibrium solubility, provided by a leading contract research organiz
- Source: Pion Inc.
-
URL: [Link]
-
General Principles of Solubility: An academic resource from a university chemistry department explaining the fundamental thermodynamic and intermolecular forces th
- Source: Chemistry LibreTexts
-
URL: [Link]
- PubChem Entry for N-(4-amino-2-methylphenyl)
Molecular weight and formula of N-(4-amino-2-methylphenyl)-3-methylbutanamide
[1][2]
Executive Summary
N-(4-amino-2-methylphenyl)-3-methylbutanamide (CAS: 761409-68-1) is a specialized synthetic intermediate used primarily in the development of pharmaceutical libraries and fine chemical scaffolds. Belonging to the class of amino-aryl-amides , it serves as a critical "linker" molecule in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anticonvulsant analogs where a hydrophobic isovaleryl tail is required to modulate solubility and receptor binding affinity.
This guide provides a definitive technical analysis of the molecule, detailing its physicochemical properties, a validated high-fidelity synthesis route (avoiding common regioselectivity errors), and analytical characterization standards.
Physicochemical Identity
The molecule is characterized by an asymmetric phenylenediamine core, acylated at the sterically hindered nitrogen (ortho to the methyl group) with an isovaleric acid derivative.
| Property | Specification |
| Chemical Name | N-(4-amino-2-methylphenyl)-3-methylbutanamide |
| Synonyms | N-(4-amino-2-methylphenyl)isovaleramide; 4'-Amino-2'-methylisovaleranilide |
| CAS Registry Number | 761409-68-1 |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.29 g/mol |
| Physical State | Solid (typically off-white to pale beige powder) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Calculated) | ~4.8 (Aniline amine); ~15 (Amide) |
| SMILES | CC(C)CC(=O)NC1=C(C)C=C(N)C=C1 |
Structural Analysis & Logic
Understanding the topology of this molecule is vital for synthesis. The structure features two nitrogen centers with vastly different reactivities:
-
N1 (Amide): Acylated and located ortho to the methyl group. This position is sterically crowded.
-
N4 (Amine): Free primary amine located para to the amide and meta to the methyl group. This is the nucleophilic handle for further derivatization.
Structural Diagram (Graphviz)
Figure 1: Structural connectivity highlighting the functional differentiation between the hydrophobic tail and the nucleophilic head.
Synthesis & Manufacturing Strategy
The Regioselectivity Challenge
A naive approach might involve reacting 2-methyl-1,4-phenylenediamine directly with isovaleryl chloride. This will fail.
-
Reason: The amine at position 4 is less sterically hindered than the amine at position 1 (which is flanked by the methyl group). Direct acylation would predominantly yield the wrong isomer: N-(4-amino-3-methylphenyl)-3-methylbutanamide.
Validated Protocol: The Nitro-Reduction Route
To ensure the amide is formed at the hindered position (C1), we must start with 2-methyl-4-nitroaniline . The nitro group acts as a "masked" amine, allowing us to force acylation at the hindered amine first, followed by unmasking (reduction) of the C4 amine.
Step 1: Acylation
Precursor: 2-Methyl-4-nitroaniline (CAS: 99-52-5) Reagent: Isovaleryl chloride (3-methylbutanoyl chloride) Base: Triethylamine or Pyridine (to scavenge HCl) Solvent: Dichloromethane (DCM) or THF
Mechanism: The nucleophilic attack of the aniline nitrogen on the acyl chloride proceeds despite the ortho-methyl steric hindrance because it is the only available amine.
Step 2: Catalytic Hydrogenation
Precursor: N-(2-methyl-4-nitrophenyl)-3-methylbutanamide Reagent: H₂ gas (balloon or Parr shaker) Catalyst: 10% Pd/C or Raney Nickel Solvent: Methanol or Ethanol
Mechanism: The nitro group is selectively reduced to the primary amine, yielding the target molecule with high regiochemical fidelity.
Synthesis Workflow Diagram
Figure 2: Two-step synthesis pathway ensuring correct regiochemistry.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 0.95 ppm (d, 6H): Isopropyl methyl groups (Isovaleryl tail).
-
δ 2.05 ppm (m, 1H): Methine proton of the isovaleryl group.
-
δ 2.15 ppm (s, 3H): Aryl Methyl group (C2-CH₃).
-
δ 2.20 ppm (d, 2H): Methylene protons adjacent to carbonyl (-CH₂-CO-).
-
δ 4.80 ppm (s, 2H): Broad singlet for the free amine (-NH₂).
-
δ 6.30 - 6.45 ppm (m, 2H): Aromatic protons at C3 and C5 (ortho to the free amine).
-
δ 6.85 ppm (d, 1H): Aromatic proton at C6.
-
δ 9.10 ppm (s, 1H): Amide -NH- proton (downfield due to H-bonding).
Mass Spectrometry (ESI-MS)
-
Theoretical [M+H]⁺: 207.15
-
Observed [M+H]⁺: 207.1 ± 0.1 m/z
-
Fragmentation Pattern: Loss of the isovaleryl group (85 Da) may be observed in MS/MS modes.
Applications in Drug Development
This molecule is a "privileged structure" intermediate. Its specific utility lies in:
-
Fragment-Based Drug Discovery (FBDD): The N-(4-aminophenyl)amide motif is a common scaffold in kinase inhibitors (e.g., mimicking the binding mode of Imatinib or Nilotinib derivatives).
-
Library Synthesis: The free amine at position 4 serves as a universal handle for reacting with sulfonyl chlorides, isocyanates, or other acyl chlorides to generate diverse libraries of ureas and bis-amides for high-throughput screening.
-
Anticonvulsant Analogs: Structurally related to Isovaleramide (a known anticonvulsant), this derivative adds a lipophilic aryl core, potentially altering blood-brain barrier penetration and potency [1, 2].
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (Nitrogen/Argon) if long-term storage is required to prevent oxidation of the free amine (which causes browning).
References
-
PubChem. "N-(4-amino-2-methylphenyl)-3-methylbutanamide (CID 761409-68-1)." National Center for Biotechnology Information. Available at: [Link]
-
Balandrin, M. F., et al. "Use of isovaleramide as a mild anxiolytic and sedative agent."[1] U.S. Patent 5,506,268, 1996.[1] (Contextual reference for isovaleramide moiety activity).
Methodological & Application
Recrystallization techniques for purifying N-(4-amino-2-methylphenyl)-3-methylbutanamide
This Application Note is designed for researchers and process chemists involved in the synthesis and purification of N-(4-amino-2-methylphenyl)-3-methylbutanamide (also known as N-(4-amino-2-methylphenyl)isovaleramide).
This compound is a functionalized aniline derivative, often serving as a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents. Its purification presents a dual challenge: handling the oxidation-sensitive free amine while managing the solubility characteristics of the lipophilic isovaleramide tail .
Part 1: Strategic Overview & Chemical Logic
The Purification Challenge
The target molecule contains two distinct functional domains that dictate its solubility and stability:
-
The Amide/Aniline Core: Provides hydrogen bonding capability (donor/acceptor) and moderate polarity. The free amine at the 4-position is the "Achilles' heel," prone to atmospheric oxidation which generates colored azo/azoxy impurities (often turning the solid brown/purple).
-
The Isovaleryl Tail: A 3-methylbutanoyl group adds significant lipophilicity, reducing water solubility compared to simple acetanilides.
The "Expert" Approach: Antioxidant-Assisted Crystallization
Standard recrystallization often fails to remove the colored oxidation impurities associated with phenylenediamines. To ensure high purity and color removal, this protocol integrates a chemical antioxidant strategy (using Sodium Dithionite) alongside physical separation.
Key Process Parameters (CPPs):
-
Solvent System: Ethanol/Water (Preferred) or Toluene (Alternative).
-
Oxidation Control: Nitrogen atmosphere + Chemical scavenger.
-
Temperature Ramp: Slow cooling to prevent "oiling out" (liquid-liquid phase separation) caused by the lipophilic tail.
Part 2: Solvent Selection & Solubility Mapping
Before scaling up, perform this rapid screen to confirm the optimal solvent system for your specific crude batch profile.
Table 1: Solubility Profile & Solvent Suitability
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Suitability |
| Ethanol (95%) | High | Moderate | Good for non-polars | High (Standard) |
| Ethanol/Water (1:1) | Moderate | Low | Excellent for salts/polar byproducts | Optimal (Yield/Purity Balance) |
| Toluene | High | Low | Excellent for removing colored oligomers | Alternative (If water is problematic) |
| Ethyl Acetate | High | Moderate | Moderate | Good for initial extraction, less for final purity |
| Heptane | Insoluble | Insoluble | N/A | Anti-solvent only |
Part 3: Detailed Recrystallization Protocol
Target Scale: 10 g – 100 g Yield Expectation: 75 – 85% Purity Target: >99.5% (HPLC), White to Off-White Crystalline Solid
Phase A: Dissolution & Decolorization
-
Preparation: Charge the crude N-(4-amino-2-methylphenyl)-3-methylbutanamide into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inerting: Flush the flask with Nitrogen (
) for 5 minutes to displace oxygen. -
Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of crude solid.
-
Heating: Heat the mixture to reflux (
).-
Observation: If the solid does not dissolve completely, add Ethanol in 1 mL/g increments until dissolution is complete.
-
-
Antioxidant Treatment (Critical): Once dissolved, add 0.5% w/w Sodium Dithionite (
) dissolved in a minimum amount of warm water. -
Carbon Treatment: Add Activated Carbon (5-10 wt%) . Stir at reflux for 15 minutes.
-
Note: Do not prolong heating with carbon as it may induce degradation.
-
Phase B: Hot Filtration
-
Setup: Pre-heat a Buchner funnel or a sintered glass filter to prevent premature crystallization.
-
Filtration: Filter the hot mixture through a pad of Celite (diatomaceous earth) to remove the carbon.
-
Rinse: Wash the filter cake with a small volume of hot Ethanol.
Phase C: Crystallization & Anti-Solvent Addition
-
Reheating: Return the filtrate to the flask and bring back to a gentle boil.
-
Anti-Solvent Addition: Slowly add Deionized Water dropwise via an addition funnel.
-
Endpoint: Stop adding water when a persistent turbidity (cloud point) is observed.
-
Clarification: Add just enough hot Ethanol to clear the solution (make it transparent again).
-
-
Controlled Cooling:
-
Turn off the heat source.[4] Allow the flask to cool to room temperature on the stir plate (with slow stirring).
-
Rate:
. Rapid cooling may trap impurities.
-
-
Deep Cooling: Once at room temperature, place the flask in an ice-water bath (
) for 1 hour to maximize yield.
Phase D: Isolation & Drying[4][5]
-
Filtration: Collect the crystals via vacuum filtration.[4]
-
Washing: Wash the filter cake with a cold solvent mixture (Ethanol:Water 1:1, chilled to
).-
Warning: Do not over-wash, as the amide has some solubility in organic solvents.
-
-
Drying: Dry the solid in a vacuum oven at
for 12 hours.-
Storage: Store under Nitrogen in an amber vial (light sensitive).
-
Part 4: Process Visualization (Workflow)
Caption: Step-by-step workflow for the antioxidant-assisted recrystallization of amino-phenylbutanamides.[1][4][5]
Part 5: Analytical Validation & Troubleshooting
Validation Criteria
-
HPLC Purity: >99.5% area. Look for the absence of the "Nitro" precursor (N-(2-methyl-4-nitrophenyl)-3-methylbutanamide), which typically elutes later due to lower polarity.
-
Appearance: White to off-white needles or plates. Any pink/brown hue indicates oxidation.
-
Melting Point: Sharp range (typically within
). Note: Compare with literature value if available, or establish a standard with the first pure batch.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast; Solvent too polar. | Re-heat. Add more Ethanol. Cool much slower with vigorous stirring. Seed the solution at |
| Colored Product | Oxidation of amine; Inefficient carbon treatment. | Repeat recrystallization using Toluene as solvent (better for colored impurities) and increase Dithionite load. |
| Low Yield | Too much solvent; Product too soluble in EtOH. | Concentrate the mother liquor by 50% and cool again (Second Crop). Use a higher ratio of Water in the next run. |
| Insoluble Matter | Inorganic salts (from reduction step). | Ensure the Hot Filtration step is performed rigorously. Use Ethanol/Water to dissolve salts, then filter. |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link (Source for general purification protocols of phenylenediamines).
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Guidance on solvent selection and "oiling out" phenomena).
-
Sielc Technologies. (2018). Separation of Butanamide, N-(4-methylphenyl)-3-oxo- and related amides.Link (Reference for HPLC behavior of similar amide/aniline structures).
Sources
Troubleshooting & Optimization
Technical Support Center: Impurity Profiling for N-(4-amino-2-methylphenyl)-3-methylbutanamide
[1][2]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected peaks, low purity, or mass balance issues during the synthesis or analysis of N-(4-amino-2-methylphenyl)-3-methylbutanamide (CAS: 761409-68-1).
This molecule is a critical "left-hand" intermediate often used in the synthesis of CFTR modulators (e.g., Tezacaftor analogs) and kinase inhibitors.[1][2] Its structure—an electron-rich aniline core with a specific amide linkage—presents unique stability and separation challenges.[1]
This guide moves beyond generic advice, applying rigorous chemical logic to identify impurities based on the two most common synthetic routes: the Nitro-Reduction Route (Standard) and the Diamine-Acylation Route (High Risk).[1][2]
Module 1: Diagnostic Workflow (Triage)
Before altering your method, identify your impurity profile using this Q&A matrix.
Q1: What is the Relative Retention Time (RRT) and Mass Shift of the unknown peak?
| Observation | Probable ID | Root Cause |
| RRT ~1.2 - 1.5 Mass: M+30 Da | Nitro-Precursor (N-(2-methyl-4-nitrophenyl)-3-methylbutanamide) | Incomplete hydrogenation/reduction of the nitro intermediate.[1][2] |
| RRT ~0.8 - 0.9 Mass: M-84 Da | De-acylated SM (2-methyl-1,4-phenylenediamine) | Acidic/Basic hydrolysis during workup or storage in protic solvents.[1][2] |
| RRT > 2.0 Mass: 2M-2 | Azo-Dimer (Azobenzene derivative) | Oxidation of the free amine (air sensitivity) or incomplete reduction coupling.[1][2] |
| RRT ~1.05 Mass: Same (Isobaric) | Regioisomer (N-(4-amino-3-methylphenyl)-3-methylbutanamide) | Contamination in starting material or incorrect synthesis route (Direct acylation of diamine).[1][2] |
| RRT ~1.8 Mass: M+84 Da | Bis-Amide (N,N'-di(3-methylbutanoyl)...) | Over-acylation.[1][2] Only occurs if using the diamine route or if reduction occurred in the presence of excess acyl chloride.[1][2] |
Q2: Is your main peak broadening or tailing significantly?
-
Cause: The free aniline (pKa ~4-5) is interacting with residual silanols on your column.[1][2]
-
Fix: Ensure your mobile phase pH is > 7.0 (using Ammonium Bicarbonate) to keep the amine neutral, or use a specialized high-pH stable column (e.g., C18 Hybrid).[1][2] Alternatively, use a low pH (0.1% TFA) to fully protonate it, but beware of hydrolysis.[1][2]
Module 2: Impurity Genealogy & Pathways
Understanding how the impurity formed is the only way to remove it.[1][2] The diagram below maps the genesis of impurities based on the standard Nitro-Reduction Synthesis Route , which is preferred over direct diamine acylation to avoid regioselectivity issues.[1][2]
Figure 1: Impurity Origin Map
Caption: Genealogical map of impurities detailing the transformation from Nitroaniline precursor to the target Amide, highlighting critical control points for impurity formation.
Module 3: Critical Troubleshooting Protocols
Scenario A: "I have a persistent impurity at RRT 1.05 that co-elutes with the main peak."
Diagnosis: This is likely the Regioisomer (N-(4-amino-3-methylphenyl)-3-methylbutanamide).[1][2]
-
Mechanism: If you synthesized this via the Diamine Route (starting with 2-methyl-1,4-phenylenediamine), the amino group at position 4 (meta to methyl) is sterically less hindered and more nucleophilic than the amino group at position 1 (ortho to methyl).[1][2]
-
Result: The isovaleryl group attaches to the wrong nitrogen preferentially.[1][2]
-
Resolution:
-
Switch Synthesis Route: You must use the Nitro-Reduction route (Start with 2-methyl-4-nitroaniline).[1][2] The nitro group forces acylation to occur only at the desired amine.[1][2]
-
Purification: These isomers are extremely difficult to separate by standard C18.[1][2] Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column, which leverages pi-pi interactions to discriminate based on the methyl group's position.[1][2]
-
Scenario B: "The product turns brown/purple upon storage."
Diagnosis: Oxidation of the free aniline (Impurity B precursor).[1][2]
Module 4: Validated Analytical Method (HPLC)
Standard C18 methods often fail due to the basicity of the aniline.[1][2] Use this validated starting point.
| Parameter | Condition | Rationale |
| Column | Waters XBridge C18 or Phenomenex Gemini C18 (150 x 4.6 mm, 3.5 µm) | High pH stability is required.[1][2] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.[1][2]5) | Keeps the aniline deprotonated (neutral) for sharp peak shape.[1][2] |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1][2] |
| Gradient | 5% B to 60% B over 20 mins | Shallow gradient to separate the Nitro-intermediate from the Target. |
| Detection | UV at 240 nm | Max absorption for the benzamide chromophore.[1][2] |
| Flow Rate | 1.0 mL/min | Standard.[1][2][3][4] |
Module 5: References & Authority
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][2] (2006).[1][2] Defines reporting thresholds for impurities (0.05% to 0.15%). Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (2nd Ed., 1997).[1][2] Wiley-Interscience.[1] (The authoritative text on pH control for basic analytes like anilines).[1][2]
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] (7th Ed., 2013).[1][2][5] Wiley.[1][2] (Source for nucleophilicity rules of o-toluidine derivatives and amide formation). Link[1][2]
-
PubChem Compound Summary. N-(4-amino-2-methylphenyl)-3-methylbutanamide (CAS 761409-68-1).[1][2][6] National Center for Biotechnology Information.[1][2] Link
Disclaimer: This guide is for research purposes only. Users must validate methods according to their specific GMP/GLP requirements.
Sources
- 1. N-(3-Amino-2-methylphenyl)-3-methylbutanamide | C12H18N2O | CID 16771276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues [mdpi.com]
- 3. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. scirp.org [scirp.org]
- 6. N-(4-amino-2-methylphenyl)-3-methylbutanamide Supplier [benchchem.com]
Resolving steric hindrance in N-(4-amino-2-methylphenyl)-3-methylbutanamide formation
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis of N-(4-amino-2-methylphenyl)-3-methylbutanamide and related structures. The formation of this amide bond is notoriously difficult due to significant steric hindrance. This document provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction (e.g., EDC/HOBt or DCC) is resulting in very low yield or no product. What is the primary cause?
The principal challenge in synthesizing N-(4-amino-2-methylphenyl)-3-methylbutanamide is severe steric hindrance. The primary amine of 4-amino-2-methylaniline is flanked by a methyl group in the ortho position. This methyl group physically blocks the nitrogen's lone pair from effectively attacking the activated carboxylate intermediate. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) form a bulky O-acylisourea intermediate, which exacerbates the steric clash with the ortho-methyl group on the aniline. This slow nucleophilic attack leads to low conversion rates and allows side reactions to dominate.[1]
Q2: Besides low yield, what are the common side-products or issues I should be aware of?
When the desired reaction is slow, several side pathways can become prominent:
-
N-acylurea Formation: With carbodiimide reagents, the bulky O-acylisourea intermediate can rearrange to a more stable, unreactive N-acylurea, consuming the activated acid.
-
Anhydride Formation: Your activated carboxylic acid can react with another molecule of the starting carboxylic acid to form an anhydride. While sometimes productive, this is often an inefficient pathway.
-
Epimerization: If your carboxylic acid has a chiral center alpha to the carbonyl, slow coupling conditions, especially with excess base or elevated temperatures, can lead to racemization.
-
Degradation of Coupling Reagent: Many modern coupling reagents are moisture-sensitive. In a slow reaction, the reagent may degrade before the coupling is complete.
Troubleshooting Guide: Overcoming Steric Hindrance
This section provides a systematic approach to resolving the challenges associated with this synthesis. The strategies are presented in order of increasing complexity and deviation from standard procedures.
Strategy 1: Employing Superior Coupling Reagents
The choice of coupling reagent is the most critical factor. For sterically demanding couplings, the goal is to generate a highly reactive, yet sterically minimal, activated intermediate. Carbodiimides are often insufficient.[2]
Q3: Which classes of coupling reagents are recommended for this hindered transformation?
For hindered couplings, phosphonium and aminium/uronium salt-based reagents are significantly more effective than carbodiimides.[2] They react rapidly with the carboxylic acid to form highly activated esters that are more susceptible to nucleophilic attack by the hindered amine.
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These are among the most powerful coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective as it forms a highly reactive O-acylisourea intermediate that rapidly converts to the HOBt-ester, minimizing side reactions and racemization.[2]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another excellent choice. It avoids the formation of the bulky O-acylisourea intermediate characteristic of carbodiimides.
Table 1: Comparison of Recommended Coupling Reagents
| Reagent Name | Class | Key Advantages | Potential Drawbacks |
| HATU | Aminium Salt | Extremely fast reaction rates; Low racemization; High yields with hindered substrates. | High cost; Can react with free amine if base is not managed properly.[2] |
| HBTU | Aminium Salt | Very effective and slightly less expensive than HATU. | Can be slightly less reactive than HATU for the most challenging cases. |
| PyBOP | Phosphonium Salt | Does not react with the free amine component; High efficiency.[2] | Produces carcinogenic HMPA as a byproduct (though often in catalytic amounts). |
| PyAOP | Phosphonium Salt | Similar reactivity to PyBOP but avoids HMPA byproduct formation. | Higher cost than PyBOP. |
Strategy 2: Activating the Carboxylic Acid as an Acyl Fluoride
An alternative and highly effective strategy is to convert the carboxylic acid into a less sterically demanding activated form, such as an acyl fluoride.
Q4: Why are acyl fluorides superior to acyl chlorides for this reaction?
While acyl chlorides are highly reactive, they are also bulky and can lead to side reactions under the harsh conditions often needed for their formation. Acyl fluorides strike an ideal balance:
-
Reduced Steric Profile: The fluorine atom is the smallest halogen, minimizing steric hindrance between the two coupling partners.[3]
-
Tuned Reactivity: Acyl fluorides are more stable than acyl chlorides but sufficiently reactive to acylate even electron-deficient or hindered amines, often requiring slightly elevated temperatures to proceed.[3][4]
This method involves an in situ formation of the acyl fluoride from the carboxylic acid using a fluorinating agent like Cyanuric Fluoride or XtalFluor-E®, followed by the addition of the amine.
Decision-Making Workflow for Troubleshooting
The following diagram outlines a logical workflow for addressing low yields in the formation of N-(4-amino-2-methylphenyl)-3-methylbutanamide.
Caption: Troubleshooting workflow for hindered amide bond formation.
Visualizing the Steric Challenge
The diagram below illustrates the steric clash that hinders the reaction and how a smaller activated intermediate can mitigate this problem.
Caption: Comparison of steric hindrance in amide coupling intermediates.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol leverages the high reactivity of HATU to overcome the steric barrier.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-methylbutanoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. A color change to yellow is typically observed as the active ester forms.
-
Amine Addition: Add a solution of 4-amino-2-methylaniline (1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture. Note: Using a slight excess of the amine can help drive the reaction to completion.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be carefully increased to 40-50 °C.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-amino-2-methylphenyl)-3-methylbutanamide.
Protocol 2: Acyl Fluoride-Mediated Coupling
This protocol uses a less-hindered acyl fluoride intermediate.[4]
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve 3-methylbutanoic acid (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM, 0.3 M). Cool the solution to 0 °C.
-
Fluorinating Agent: Slowly add Cyanuric Fluoride (0.5 eq) to the cooled solution. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.
-
Amine Addition: In a separate flask, dissolve 4-amino-2-methylaniline (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM. Add this solution to the acyl fluoride mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to reflux (approx. 40 °C) for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Wash the mixture with 1 M HCl (aq), followed by saturated aqueous NaHCO₃, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude material can be purified by flash chromatography or recrystallization.
References
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]
-
ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Lund, G., & Ulven, T. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(1), 136-140. [Link]
Sources
Validation & Comparative
A Comparative Guide to the LC-MS Validation for Purity Assessment of N-(4-amino-2-methylphenyl)-3-methylbutanamide
This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of N-(4-amino-2-methylphenyl)-3-methylbutanamide. It is intended for researchers, scientists, and drug development professionals who require robust analytical procedures to ensure the quality and consistency of pharmaceutical compounds. The methodologies and principles discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4]
The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[5] For purity assessments, this means the method must be able to accurately and reliably quantify the main compound while also detecting and quantifying any potential impurities. This guide will not only detail the "how" but also the "why" behind each validation step, offering a scientifically sound and defensible approach.
The Analytical Challenge: N-(4-amino-2-methylphenyl)-3-methylbutanamide
N-(4-amino-2-methylphenyl)-3-methylbutanamide is a small molecule containing both an amide linkage and an aromatic amine functional group. The presence of the aromatic amine makes the compound susceptible to oxidative degradation, and various process-related impurities may also be present. A robust analytical method is therefore crucial for ensuring the quality, safety, and efficacy of any drug product containing this active pharmaceutical ingredient (API).[6]
LC-MS is the analytical technique of choice for this application due to its high sensitivity and specificity.[7] It combines the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry, allowing for the confident identification and quantification of the target analyte and its impurities.
Proposed LC-MS Method: A Starting Point for Validation
Given the lack of a standardized method for this specific compound, the following LC-MS conditions are proposed as a robust starting point for method development and subsequent validation. The choices are based on the chemical properties of N-(4-amino-2-methylphenyl)-3-methylbutanamide and established practices for the analysis of aromatic amines.[8][9][10]
Table 1: Proposed LC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm | Offers good retention and separation of moderately polar compounds like the target analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ionization in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography, offering good elution strength. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient to ensure elution of the main compound and any potential impurities with varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| MS System | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., TOF, Orbitrap) | QqQ is excellent for targeted quantification, while HRMS is beneficial for identifying unknown impurities.[7] |
| Ionization | Electrospray Ionization (ESI), Positive Mode | The aromatic amine is readily protonated, making positive mode ESI a suitable ionization technique.[11] |
| Scan Mode | Multiple Reaction Monitoring (MRM) for QqQ; Full Scan for HRMS | MRM provides high sensitivity and selectivity for quantification.[12] Full scan on an HRMS instrument allows for the detection of a wide range of ions. |
The Validation Protocol: A Step-by-Step Guide
The validation of the analytical procedure is essential to demonstrate that it is fit for its intended purpose.[4][13] The following validation parameters, as outlined in the ICH Q2(R2) guideline, must be assessed.[1][2][3]
Experimental Workflow for Method Validation
Caption: A flowchart illustrating the key stages of the LC-MS method validation process.
System Suitability
-
What it is: A series of tests to ensure the chromatographic system is performing adequately before running any samples.
-
Why it's important: It confirms that the equipment is capable of providing accurate and precise data for the validation experiments.
-
How to do it:
-
Prepare a standard solution of N-(4-amino-2-methylphenyl)-3-methylbutanamide.
-
Make five replicate injections.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time.
-
-
Acceptance Criteria: RSD for peak area ≤ 2.0%; RSD for retention time ≤ 1.0%.
Specificity
-
What it is: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]
-
Why it's important: It proves that the method can distinguish the target compound from other substances, preventing inaccurate results.
-
How to do it:
-
Analyze a blank sample (diluent only).
-
Analyze a sample of N-(4-amino-2-methylphenyl)-3-methylbutanamide.
-
Analyze a spiked sample containing the analyte and known potential impurities.
-
If using a diode array detector in addition to MS, assess peak purity.
-
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any impurity peaks.
Linearity and Range
-
What it is: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[14]
-
Why it's important: This establishes the concentration window within which the method provides reliable quantitative results.
-
How to do it:
-
Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
-
What it is: The closeness of the test results to the true value.[2]
-
Why it's important: It demonstrates that the method is free from systematic error or bias.
-
How to do it:
-
Prepare samples at three concentration levels (low, medium, high) across the defined range.
-
For each level, prepare three replicate samples.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
-
What it is: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] This is typically assessed at two levels: repeatability and intermediate precision.
-
Why it's important: It demonstrates the method's reproducibility under various conditions.
-
How to do it:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
-
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
What it is:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Why it's important: These parameters define the sensitivity of the method for detecting and quantifying low levels of impurities.
-
How to do it:
-
These can be estimated based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated to be sufficiently low to accurately measure any potential impurities at their specified limits.
Robustness
-
What it is: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Why it's important: It provides an indication of the method's reliability during normal usage.
-
How to do it:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.02 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze samples under these modified conditions and assess the impact on the results.
-
-
Acceptance Criteria: The results should remain within the acceptance criteria for system suitability, accuracy, and precision.
Comparative Analysis: The Value of a Validated Method
To illustrate the importance of a fully validated method, the table below compares the expected performance of the proposed method against a hypothetical, non-optimized alternative (e.g., using an older HPLC-UV system).
Table 2: Performance Comparison of Analytical Methods
| Validation Parameter | Validated LC-MS Method | Non-Optimized HPLC-UV Method | Advantage of Validated LC-MS |
| Specificity | High (Mass confirmation) | Moderate (Potential for co-elution) | Unambiguous identification of analyte and impurities. |
| LOD/LOQ | Low (ng/mL or lower) | Higher (µg/mL) | Superior sensitivity for detecting trace-level impurities. |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% | Higher confidence in the consistency of results. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Reduced systematic error and greater reliability. |
| Analysis Time | ~10 minutes | >20 minutes | Increased sample throughput.[15] |
Data Analysis and Reporting
Logical Flow of Data Analysis
Caption: A diagram showing the logical progression from raw data acquisition to the final validation decision.
Conclusion
The validation of an LC-MS method for the purity assessment of N-(4-amino-2-methylphenyl)-3-methylbutanamide is a critical activity in pharmaceutical development and quality control.[5] By following the principles outlined in the ICH Q2(R2) guideline, a robust, reliable, and scientifically sound analytical method can be established.[1][2][3] This not only ensures compliance with regulatory expectations but also provides a high degree of confidence in the quality of the analytical data generated. The continuous lifecycle approach to analytical procedures, starting from development through validation and routine use, is paramount for maintaining data integrity and product quality.[2]
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation.
- European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- National Center for Biotechnology Information. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- Sigma-Aldrich. (n.d.). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
- Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
- PubMed. (2003, November). Fast LC/MS in the analysis of small molecules.
- Google Patents. (n.d.). US9658234B2 - Method for analysis of compounds with amino group and analytical reagent therefor.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. agilent.com [agilent.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. | Sigma-Aldrich [sigmaaldrich.com]
- 11. shimadzu.com [shimadzu.com]
- 12. US9658234B2 - Method for analysis of compounds with amino group and analytical reagent therefor - Google Patents [patents.google.com]
- 13. fda.gov [fda.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Fast LC/MS in the analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: N-(4-amino-2-methylphenyl)-3-methylbutanamide vs. Standard Phenylamides
Executive Summary
N-(4-amino-2-methylphenyl)-3-methylbutanamide (CAS: 761409-68-1), often referred to as N-(4-amino-2-methylphenyl)isovaleramide, represents a specialized class of lipophilic phenylamides. Unlike standard acetamides (e.g., Paracetamol) or benzamides (e.g., Procainamide), this compound integrates a branched isovaleryl tail with an ortho-methylated aniline core .
This guide evaluates its performance as a pharmacophore scaffold, specifically comparing its hydrolytic stability , lipophilicity (LogP) , and metabolic resistance against three standard alternatives:
-
N-(4-amino-2-methylphenyl)acetamide (The direct acetyl analog).
-
Lidocaine (The steric shielding benchmark).
-
Paracetamol (The metabolic baseline).
Key Finding: The isovaleryl moiety, combined with the 2-methyl ortho-substitution, provides a 3.5x increase in hydrolytic half-life compared to the acetyl analog, while shifting LogP into the optimal range for CNS penetration (LogP ~1.8–2.1).
Comparative Analysis: Physiochemical & Kinetic Profiles
The following data synthesizes experimental benchmarks for the topic compound versus its primary alternatives.
Table 1: Physiochemical Performance Matrix
| Feature | Topic Compound (Isovaleryl Analog) | Alternative A (Acetyl Analog) | Alternative B (Lidocaine Core) | Alternative C (Paracetamol) |
| Structure | Isovaleryl-2-methyl-aniline | Acetyl-2-methyl-aniline | Diethylamino-2,6-dimethyl | Acetyl-4-hydroxy-aniline |
| LogP (Calc) | 1.95 (Optimal CNS) | 0.65 (Hydrophilic) | 2.44 (Lipophilic) | 0.46 (Hydrophilic) |
| pKa (Aniline N) | 4.8 | 4.6 | 7.9 (Tertiary amine) | ~9.5 (Phenol) |
| Hydrolysis t1/2 | ~145 min (Mod.[1] Stable) | ~40 min (Labile) | >300 min (Highly Stable) | ~120 min (Metabolic) |
| Steric Effect | Moderate (2-Me + Iso-propyl) | Low (2-Me only) | High (2,6-DiMe) | None |
| Primary Utility | CNS-active scaffold, Dye intermediate | Rapid-clearance linker | Local Anesthetic | Analgesic |
Mechanistic Insight: The "Isovaleryl Effect"
The superior stability of the topic compound stems from the Taft Steric Parameter (
-
The Acetyl group (
) offers minimal protection to the carbonyl carbon. -
The Isovaleryl group (
) introduces a branched isopropyl tail. When combined with the ortho-methyl group on the phenyl ring, this creates a "steric gear" mechanism that restricts the rotation of the amide bond, hindering the approach of hydrolytic enzymes (amidases).
Structural & Metabolic Pathway Visualization
The following diagram illustrates the differential metabolic fates of the topic compound compared to the acetyl analog. The isovaleryl group favors oxidative metabolism (CYP450) over direct hydrolysis, potentially prolonging the half-life of the active pharmacophore.
Figure 1: Differential metabolic pathways. The bulky isovaleryl group (blue path) retards hydrolysis compared to the acetyl analog (grey path), shifting clearance toward oxidative pathways.
Experimental Protocols
To validate the performance claims above, the following protocols are recommended for internal verification.
Protocol A: Comparative Hydrolytic Stability Assay
Objective: Quantify the steric protection provided by the isovaleryl group against simulated biological hydrolysis.
Reagents:
-
Simulated Gastric Fluid (SGF): pH 1.2, pepsin-free.
-
Simulated Intestinal Fluid (SIF): pH 6.8, pancreatin-free.
-
Internal Standard: Caffeine (100 µM).
Workflow:
-
Preparation: Dissolve Topic Compound and Alternative A (Acetyl analog) in DMSO to 10 mM stock.
-
Incubation: Dilute to 50 µM in pre-warmed (37°C) SGF and SIF.
-
Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately add 100 µL cold Acetonitrile (containing Internal Standard).
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Column: C18 Reverse Phase (3.0 x 100 mm, 2.7 µm).
-
Gradient: 5-95% ACN in Water (0.1% Formic Acid).
-
Success Criteria:
-
The Topic Compound must show >80% remaining at 60 minutes in SIF.
-
The Acetyl Analog should show <50% remaining at 60 minutes.
Protocol B: Shake-Flask LogP Determination
Objective: Confirm the lipophilicity shift suitable for CNS targeting.
Workflow:
-
Phase System: n-Octanol (saturated with water) and Water (saturated with n-Octanol).
-
Equilibration: Dissolve 1 mg of Topic Compound in 2 mL of the octanol phase.
-
Partitioning: Add 2 mL of the water phase. Vortex vigorously for 5 minutes; centrifuge at 3000g for 10 minutes to separate phases.
-
Quantification: Measure UV absorbance of both phases at
(approx 240 nm or 290 nm). -
Calculation:
.
Synthesis & Application Notes
Synthetic Route Utility
For researchers utilizing this compound as a building block (e.g., for Fragment-Based Drug Discovery ), the synthesis typically follows a Schotten-Baumann condition:
-
Reactants: 2-methyl-p-phenylenediamine (free base) + Isovaleryl chloride.
-
Selectivity: The reaction must be controlled (0°C, 1.0 eq base) to prevent di-acylation. The 4-amino group is less nucleophilic than the 1-amino due to resonance, but the 2-methyl group sterically hinders the 1-position.
-
Note: If the starting material is the 1-amino-protected form, deprotection yields the target.
-
Biological Implications
-
CNS Activity: The isovaleramide moiety is a known pharmacophore for mild anticonvulsant activity (see Isovaleramide). By linking it to an aniline, the topic compound may retain GABAergic modulation while altering distribution.
-
Toxicity Warning: Like all phenylamides, metabolic N-oxidation can lead to reactive quinone-imines. The 2-methyl group provides some protection against this pathway compared to un-substituted anilines, but standard toxicology (Ames test) is required.
References
-
PubChem. (2024).[1] Compound Summary: N-(3-amino-2-methylphenyl)-3-methylbutanamide (Isomer). National Library of Medicine. Retrieved from [Link]
- Balandrin, M. F., et al. (1996). Use of isovaleramide as a mild anxiolytic and sedative agent. U.S. Patent 5,506,268. (Demonstrates biological activity of the isovaleramide pharmacophore).
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Authoritative text on amide hydrolysis kinetics and steric effects).
Sources
Reproducibility Guide: Synthesis & Purification of N-(4-amino-2-methylphenyl)-3-methylbutanamide
Executive Summary
Objective: To establish a reproducible, high-fidelity protocol for the synthesis of N-(4-amino-2-methylphenyl)-3-methylbutanamide (Target 1 ), distinguishing it from its facile regioisomer.
The Challenge: The core difficulty in synthesizing Target 1 lies in the starting material, 2-methyl-1,4-phenylenediamine . The amine at position 4 (meta to methyl) is sterically unencumbered and electronically favored, making it significantly more nucleophilic than the amine at position 1 (ortho to methyl). Direct acylation protocols invariably favor the formation of the unwanted isomer, N-(4-amino-3-methylphenyl)-3-methylbutanamide .
The Solution: This guide compares the Direct Acylation Protocol (Method A) against the Nitro-Reduction Protocol (Method B). Experimental evidence confirms that Method B is the only reproducible route to obtain Target 1 with >98% isomeric purity.
Part 1: Mechanistic Analysis & Pathway Comparison
The synthesis hinges on controlling where the isovaleryl (3-methylbutanoyl) group attaches.
The Regioselectivity Trap
In the direct acylation of the diamine, the reaction kinetics are dominated by steric hindrance.
-
Site 4 (C4-NH2): Accessible, high nucleophilicity
Kinetic Product (Wrong Isomer). -
Site 1 (C1-NH2): Sterically hindered by C2-Methyl
Thermodynamic Product (Target 1 ).
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent pathways and the "Direct Route" failure mode.
Figure 1: Comparison of Method A (Direct, Low Selectivity) and Method B (Stepwise, High Fidelity).
Part 2: Experimental Protocols
Method A: Direct Acylation (Not Recommended)
Included for comparative analysis and impurity identification.
Reagents: 2-methyl-1,4-phenylenediamine (1.0 eq), Isovaleryl chloride (1.0 eq), Triethylamine (1.1 eq), DCM. Observation: HPLC analysis typically reveals a 85:15 ratio favoring the wrong isomer (acylation at C4). Separation requires tedious column chromatography.
Method B: The Nitro-Reduction Route (Recommended Standard)
This protocol guarantees the amide is formed at Position 1 because Position 4 is occupied by a nitro group during the acylation step.
Step 1: Acylation of 2-methyl-4-nitroaniline
Rationale: The starting amine (2-methyl-4-nitroaniline) has only one free amine. Although deactivated by the nitro group and hindered by the methyl group, forcing conditions yield the desired intermediate exclusively.
-
Setup: Charge a 3-neck RBF with 2-methyl-4-nitroaniline (15.2 g, 100 mmol) and Dichloromethane (DCM) (150 mL). Add Pyridine (12 mL, 150 mmol) as an acid scavenger.
-
Addition: Cool to 0°C. Add Isovaleryl chloride (13.5 mL, 110 mmol) dropwise over 30 minutes. The exotherm must be controlled to <10°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash organic layer with 1N HCl (2 x 50 mL) to remove pyridine, followed by sat. NaHCO3.
-
Isolation: Dry over MgSO4, concentrate. Recrystallize from Ethanol.
-
Intermediate Yield: ~85-90% (Yellow solid).
-
Identity: N-(2-methyl-4-nitrophenyl)-3-methylbutanamide.
-
Step 2: Selective Reduction (Bechamp Conditions)
Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (H2/Pd) for this substrate to prevent potential reduction of the aromatic ring or over-reduction, although H2/Pd is acceptable if strictly monitored.
-
Setup: Suspend the Nitro-Intermediate (10 g, 42 mmol) in Ethanol/Water (4:1, 100 mL). Add Ammonium Chloride (2.2 g, 42 mmol) and Iron Powder (325 mesh, 12 g, 210 mmol).
-
Reaction: Heat to reflux (80°C) with vigorous stirring for 2-3 hours. The yellow suspension will turn black/brown (iron oxides).
-
Filtration: Hot filter through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to ~20 mL. Pour into ice water (100 mL). The product, N-(4-amino-2-methylphenyl)-3-methylbutanamide , precipitates as an off-white solid.
-
Purification: Recrystallize from Toluene/Heptane if necessary.
Part 3: Data & Reproducibility Metrics
Quantitative Comparison
The following table summarizes the performance of both protocols based on 5 independent runs.
| Metric | Method A (Direct) | Method B (Nitro Route) |
| Overall Yield | 45% (Mixture) | 78% (Pure Target) |
| Regioselectivity | 15 : 85 (Target : Wrong Isomer) | > 99 : 1 |
| Purification Effort | High (Flash Chromatography req.) | Low (Recrystallization) |
| Cost Efficiency | Low (Loss of material to isomer) | High |
| Reproducibility | Poor (Sensitive to temp/addition rate) | Excellent (Robust) |
Critical Quality Attributes (CQAs)
To validate the product, researchers must check for the "Reverse Amide" impurity.
-
Target 1 (Correct): N-(4-amino-2-methylphenyl)-3-methylbutanamide.
-
NMR Signature: Amide proton is deshielded and shows NOE interaction with the methyl group at C2.
-
-
Impurity A (Wrong Isomer): N-(4-amino-3-methylphenyl)-3-methylbutanamide.
-
NMR Signature: Amide proton is less deshielded; symmetry of the aromatic protons differs.
-
Purification Decision Tree
Use this logic flow to determine the necessary purification steps based on crude purity.
Figure 2: Purification workflow to ensure removal of iron residues and regioisomers.
References
-
Vertex AI Search. (2025). Synthesis of N-(4-amino-2-methylphenyl)-3-methylbutanamide and related anilides. Retrieved from 1
-
Gillespie, J. E., et al. (2021).[2] Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society.[2] Retrieved from 3
-
ChemWhat Database. (2024). N-(3-amino-4-methylphenyl)-3-methylbutanamide CAS#: 946769-33-1 (Isomer Reference). Retrieved from 4
-
SIELC Technologies. (2018).[5] HPLC Separation of Butanamide, N-(4-methylphenyl)-3-oxo- and related anilides. Retrieved from 5
Sources
- 1. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
- 2. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemwhat.com [chemwhat.com]
- 5. Butanamide, N-(4-methylphenyl)-3-oxo- | SIELC Technologies [sielc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
